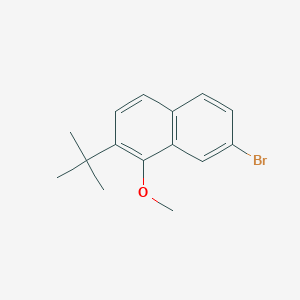

7-Bromo-2-(tert-butyl)-1-methoxynaphthalene

Description

Properties

Molecular Formula |

C15H17BrO |

|---|---|

Molecular Weight |

293.20 g/mol |

IUPAC Name |

7-bromo-2-tert-butyl-1-methoxynaphthalene |

InChI |

InChI=1S/C15H17BrO/c1-15(2,3)13-8-6-10-5-7-11(16)9-12(10)14(13)17-4/h5-9H,1-4H3 |

InChI Key |

KQARMQTZFIPJCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(C=CC(=C2)Br)C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Route 2: Bromo-Debromo Strategy Adapted from Patent Literature

A method described for 2-methoxy-6-bromo-naphthalene (US4628123A) involves:

-

Dibromination : Treating 2-methoxynaphthalene with Br₂ in acetic acid to form 1,6-dibromo-2-methoxynaphthalene.

-

Debromination : Selective removal of one bromine atom using metallic iron in HBr-saturated medium.

Adaptation for 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene :

-

Replace 2-methoxynaphthalene with 2-(tert-butyl)-1-methoxynaphthalene.

-

Bromination may yield 1,7-dibromo-2-(tert-butyl)-4-methoxynaphthalene, followed by iron-mediated debromination at position 1.

Advantages :

-

Single-reaction vessel minimizes intermediate purification.

Limitations :

-

Risk of over-bromination or incomplete debromination.

Route 3: Direct Bromination of Pre-Substituted Naphthalene

Starting material: 2-(tert-butyl)-1-methoxynaphthalene (synthesized via Friedel-Crafts alkylation and methylation).

Bromination Conditions :

-

Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with a radical initiator (e.g., AIBN) for radical bromination at the 7-position.

-

Alternative: Electrophilic bromination with Br₂/FeBr₃ under controlled conditions.

Key Considerations :

-

The methoxy group directs electrophilic substitution to positions 4 and 5 (ortho/para), but the tert-butyl group’s steric effects may favor bromination at position 7.

-

Computational modeling (e.g., DFT) could predict regioselectivity.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Temperature Effects

Catalysts and Additives

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)-1-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 7-amino-2-(tert-butyl)-1-methoxynaphthalene, 7-thio-2-(tert-butyl)-1-methoxynaphthalene, etc.

Oxidation: Formation of 7-bromo-2-(tert-butyl)-1-naphthaldehyde or 7-bromo-2-(tert-butyl)-1-naphthoic acid.

Reduction: Formation of 2-(tert-butyl)-1-methoxynaphthalene.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene serves as a versatile building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction, makes it valuable for synthesizing derivatives with tailored properties.

Table 1: Types of Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine can be replaced by nucleophiles (amines, thiols) | Sodium amide, thiourea |

| Oxidation | Methoxy group can be oxidized to aldehydes or acids | Potassium permanganate |

| Reduction | Bromine can be reduced to hydrogenated compounds | Lithium aluminum hydride |

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents. Its unique functional groups may enhance the therapeutic effects of derived compounds.

Anticancer and Anti-inflammatory Properties:

Compounds with naphthalene structures have been noted for their potential anticancer and anti-inflammatory activities. Research indicates that modifications to the naphthalene core can lead to enhanced bioactivity.

Industrial Applications

In industry, 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene is utilized in producing specialty chemicals with specific properties. Its applications include:

- Production of biaryls: The compound can be involved in metal-catalyzed reactions for synthesizing biaryl compounds.

- Development of specialty materials: Its unique properties enable the creation of materials with desired characteristics for various applications.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity towards these targets. The methoxy group can participate in hydrogen bonding or other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Bromo-2-methoxynaphthalene (CAS 3401-47-6)

- Structure : Bromo (position 1), methoxy (position 2).

- Properties : Lacks the tert-butyl group, resulting in reduced steric hindrance. The bromo group at position 1 may enhance electrophilic substitution reactivity compared to position 5.

- Applications : Used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to accessible halogen sites .

3,7-Di-(adamant-1-yl)-1-methoxynaphthalene

- Structure : Adamantyl groups (positions 3 and 7), methoxy (position 1).

- Properties: Bulky adamantyl groups increase hydrophobicity and thermal stability.

6-tert-Butyl-1-methoxynaphthalene

- Structure : tert-Butyl (position 6), methoxy (position 1).

- The lack of bromo limits utility in halogen-mediated coupling reactions .

This contrasts with 6-tert-butyl derivatives, where steric effects are less pronounced near the reactive centers .

1-Bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene

- Structure : Bromo (position 1), dimethoxy (positions 2 and 7), 4-chlorobenzoyl (position 8).

- Reactivity : The electron-withdrawing benzoyl group deactivates the ring, reducing bromo’s participation in nucleophilic substitutions. Dimethoxy groups enhance electron density at ortho/para positions, favoring electrophilic attacks .

(E)-6-Bromo-2-methoxy-1-(prop-1-en-2-yl)naphthalene

- Structure : Bromo (position 6), methoxy (position 2), alkenyl (position 1).

- Reactivity : The alkenyl side chain enables cycloaddition or metathesis reactions. Bromo at position 6 may exhibit lower reactivity compared to position 7 due to electronic and steric factors .

Key Insight : The target compound’s bromo at position 7 is less sterically hindered than bromo at position 1 or 6, making it more accessible for cross-coupling reactions. The tert-butyl group at position 2 further stabilizes intermediates by preventing undesired side reactions .

Antituberculosis Derivatives (e.g., 7-Bromo-3-methoxynaphthalene analogs)

- Structure : Bromo (position 7), methoxy (position 3).

- Activity : Demonstrated antituberculosis efficacy in preclinical studies. The absence of tert-butyl may reduce metabolic stability but improve solubility .

4-tert-Butyl-1-hydroxynaphthalene

- Structure : tert-Butyl (position 4), hydroxyl (position 1).

- Applications : Hydroxyl group enables functionalization (e.g., sulfonation, phosphorylation). tert-Butyl enhances membrane permeability in drug design .

Key Insight : The target compound’s tert-butyl group may improve bioavailability compared to hydroxylated analogs, while the bromo group offers a handle for further derivatization in drug discovery pipelines .

Biological Activity

7-Bromo-2-(tert-butyl)-1-methoxynaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a bromine atom at the 7th position, a tert-butyl group at the 2nd position, and a methoxy group at the 1st position of the naphthalene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Formula | C15H17BrO |

| Molecular Weight | 293.20 g/mol |

| IUPAC Name | 7-bromo-2-tert-butyl-1-methoxynaphthalene |

| InChI | InChI=1S/C15H17BrO/c1-15(2,3)13-8-6-10-5-7-11(16)9-12(10)14(13)17-4/h5-9H,1-4H3 |

| InChI Key | KQARMQTZFIPJCH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=C(C2=C(C=CC(=C2)Br)C=C1)OC |

The biological activity of 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and tert-butyl group affects the compound's binding affinity and specificity. The methoxy group can participate in hydrogen bonding, enhancing the compound's overall bioactivity.

Anticancer Properties

Research indicates that compounds with naphthalene structures often exhibit anticancer properties. For example, studies have shown that substituted naphthalenes can inhibit cancer cell proliferation. The specific activity of 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene against various cancer cell lines has not been extensively documented; however, its structural similarities to known bioactive compounds suggest potential efficacy.

Case Study: In Vitro Cytotoxicity

In a related study focusing on naphthalene derivatives, compounds were evaluated for cytotoxic activity against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 19.92 to 47.98 µM . While direct data on 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene is limited, its structural characteristics may predict similar outcomes.

Anti-inflammatory Activity

Naphthalene derivatives are also known for their anti-inflammatory properties. The tert-butyl and methoxy groups may enhance the compound's ability to modulate inflammatory pathways. For instance, related compounds such as 2-Bromo-6-methoxynaphthalene have been noted for their anti-inflammatory effects .

Comparative Analysis with Similar Compounds

A comparison with similar naphthalene derivatives can provide insights into the unique properties of 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene | Potential (not extensively studied) | Potential (similar structure) |

| 7-Bromo-2-(tert-butyl)naphthalene | Moderate | Low |

| 2-(tert-Butyl)-1-methoxynaphthalene | High | Moderate |

Q & A

Q. What are the common synthetic routes for 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the naphthalene core. A two-step approach is often employed:

- Step 1 : Introduction of the methoxy group via alkylation of a hydroxylated naphthalene precursor using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Step 2 : Bromination at the 7-position using bromine or N-bromosuccinimide (NBS), where the tert-butyl group acts as a steric and electronic director. Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. acetone) critically affect regioselectivity and byproduct formation .

Yields range from 70–86% for optimized procedures, with impurities often arising from over-bromination or incomplete alkylation.

Q. What analytical techniques are recommended for characterizing 7-Bromo-2-(tert-butyl)-1-methoxynaphthalene?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The tert-butyl group exhibits a singlet at ~1.4 ppm (¹H) and 29–31 ppm (¹³C), while the methoxy proton resonates near 3.9 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 307.08 for C₁₅H₁₇BrO).

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and planar naphthalene distortion .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 2-(tert-butyl)-1-methoxynaphthalene be addressed?

The tert-butyl group’s steric bulk and the methoxy group’s electron-donating nature create competing directing effects:

- Methoxy Directing : Favors electrophilic attack at the para position (C-4), but steric hindrance from tert-butyl limits this.

- tert-Butyl Directing : Directs bromination to the less hindered C-7 position.

Mitigation Strategy : Use low-temperature bromination (0–5°C) with a controlled stoichiometric ratio (1.1 eq Br₂) in a non-polar solvent (e.g., CCl₄) to minimize kinetic competition .

Q. How can reaction conditions be optimized for gram-scale synthesis while maintaining purity?

- Continuous Flow Reactors : Enhance heat dissipation and mixing efficiency, reducing side products like di-brominated derivatives .

- Workup Protocol : Sequential washes with Na₂S₂O₃ (to quench excess Br₂) and saturated NaHCO₃ (to remove acidic byproducts) improve purity to >95% .

- Crystallization : Use hexane/ethyl acetate (9:1) for recrystallization, exploiting the tert-butyl group’s hydrophobicity .

Q. How do researchers reconcile contradictory structure-activity relationship (SAR) data in analogs of this compound?

Discrepancies often arise from assay conditions or substituent electronic effects. For example:

- Case Study : Analogues lacking the tert-butyl group show reduced bioactivity due to decreased lipophilicity (logP), as measured by HPLC .

- Resolution : Standardize assay protocols (e.g., fixed concentrations, cell lines) and validate results using computational models (e.g., DFT for charge distribution analysis) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.